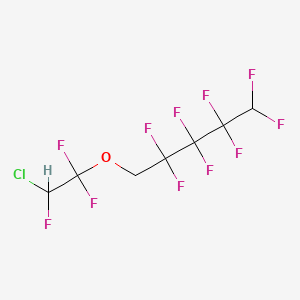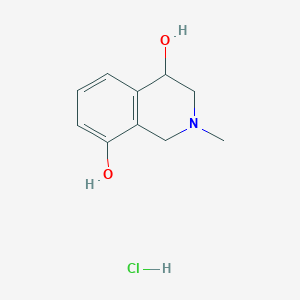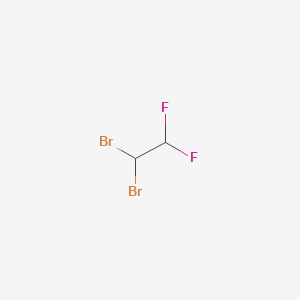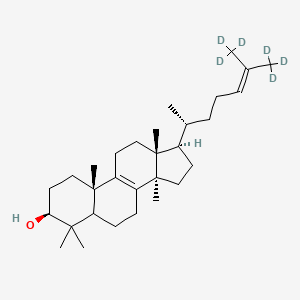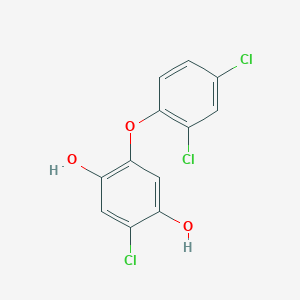
(S)-Quinuclidinyl Benzoyl Solifenacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Quinuclidinyl Benzoyl Solifenacin is a chemical compound that belongs to the class of muscarinic receptor antagonists. It is primarily used in the treatment of overactive bladder symptoms, such as urinary urgency, frequency, and incontinence. The compound works by relaxing the bladder muscles, thereby increasing the bladder’s capacity to hold urine and reducing the frequency of urination.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Quinuclidinyl Benzoyl Solifenacin involves several steps, starting from the basic quinuclidine structure. The quinuclidine is first reacted with benzoyl chloride under basic conditions to form the benzoyl derivative. This intermediate is then subjected to further reactions to introduce the solifenacin moiety. The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Quinuclidinyl Benzoyl Solifenacin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The benzoyl and solifenacin moieties can be substituted with other functional groups to create analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(S)-Quinuclidinyl Benzoyl Solifenacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying muscarinic receptor antagonists and their interactions.
Biology: Employed in research on bladder function and urinary disorders.
Medicine: Investigated for its potential therapeutic effects in treating overactive bladder and other related conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
(S)-Quinuclidinyl Benzoyl Solifenacin exerts its effects by antagonizing muscarinic receptors, particularly the M3 receptor subtype. This prevents the binding of acetylcholine, a neurotransmitter that stimulates bladder contractions. By blocking this interaction, the compound reduces bladder muscle contractions and increases bladder capacity. The primary molecular targets are the M2 and M3 muscarinic receptors, which are predominantly found in the bladder .
Comparison with Similar Compounds
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.
Oxybutynin: A widely used antimuscarinic agent for urinary incontinence.
Darifenacin: Selectively targets the M3 receptor, similar to solifenacin.
Uniqueness
(S)-Quinuclidinyl Benzoyl Solifenacin is unique in its specific binding affinity and selectivity for the M3 receptor, which makes it particularly effective in treating overactive bladder with fewer side effects compared to other antimuscarinic agents .
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(2-benzoylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C23H26N2O3/c26-22(19-7-2-1-3-8-19)20-9-5-4-6-17(20)10-13-24-23(27)28-21-16-25-14-11-18(21)12-15-25/h1-9,18,21H,10-16H2,(H,24,27)/t21-/m1/s1 |
InChI Key |
NSKBRJBDYOPZBY-OAQYLSRUSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


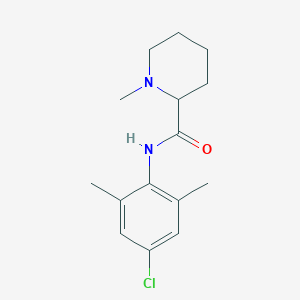
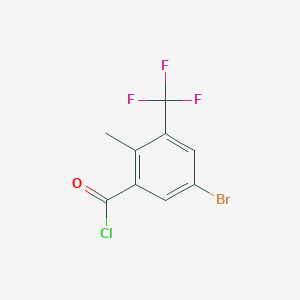
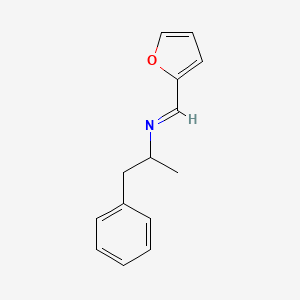

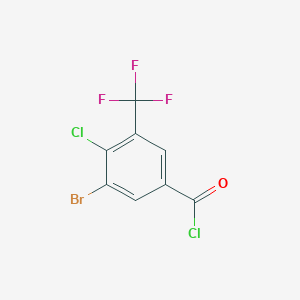
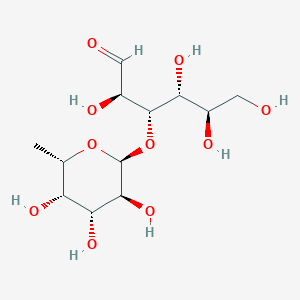
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
